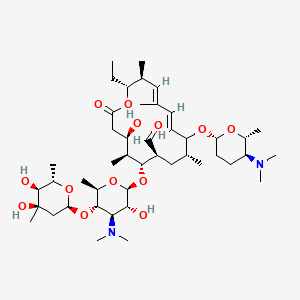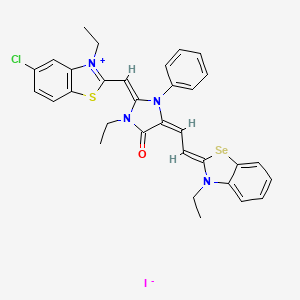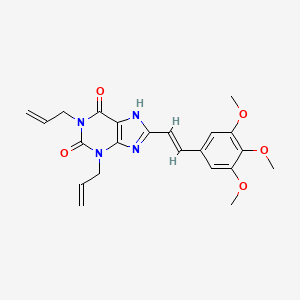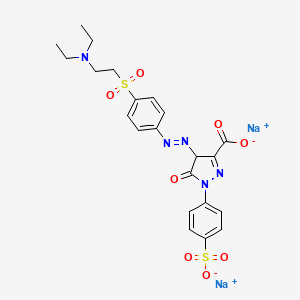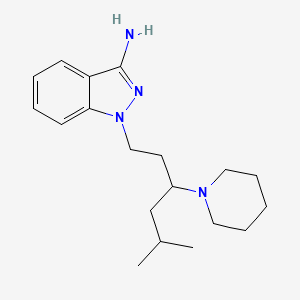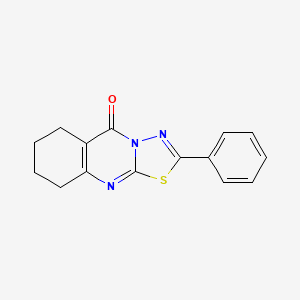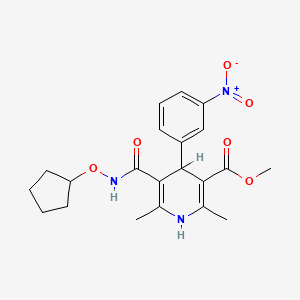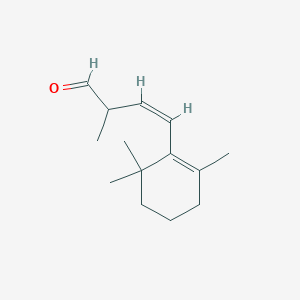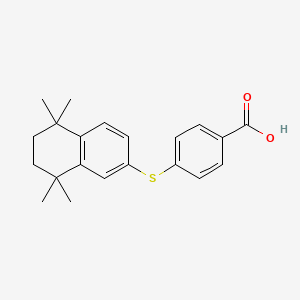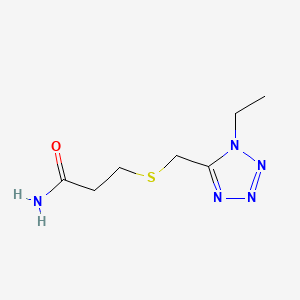
Propanamide, 3-(((1-ethyl-1H-tetrazol-5-yl)methyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide is a chemical compound with the molecular formula C7H13N5OS and a molecular weight of 215.28 g/mol It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically involves the reaction of 1-ethyl-1H-tetrazole-5-methanethiol with 3-bromopropanamide under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the amide or thioether positions, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites and modulate the activity of target proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide can be compared with other tetrazole-containing compounds, such as:
1H-Tetrazole-5-thiol: Similar in structure but lacks the amide group, making it less versatile in certain applications.
4-(1H-Tetrazol-5-yl)benzoic acid: Contains a carboxylic acid group instead of an amide, which affects its chemical reactivity and biological activity.
5-(Ethylthio)-1H-tetrazole:
The uniqueness of 3-(((1-Ethyl-1H-tetrazol-5-yl)methyl)thio)propanamide lies in its combination of the tetrazole ring, thioether linkage, and amide group, which provides a versatile platform for chemical modifications and applications.
Properties
CAS No. |
85697-02-5 |
|---|---|
Molecular Formula |
C7H13N5OS |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
3-[(1-ethyltetrazol-5-yl)methylsulfanyl]propanamide |
InChI |
InChI=1S/C7H13N5OS/c1-2-12-7(9-10-11-12)5-14-4-3-6(8)13/h2-5H2,1H3,(H2,8,13) |
InChI Key |
DLILMAIALIVQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)CSCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


